
N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product. The synthesis is often optimized to increase yield and reduce cost .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule . The structure can provide insights into the compound’s properties and reactivity.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. These can include its melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Analgesic Development
This compound has been studied for its potential use in developing new analgesics. The structural similarity to fentanyl analogs suggests that it may interact with opioid receptors, offering pain relief capabilities. Research indicates that modifications in the fentanyl structure can result in compounds with significant analgesic properties, potentially leading to the development of new pain management solutions .
Antimicrobial Agents
Derivatives of this compound have shown promising results as antimicrobial agents. Studies on similar structures have demonstrated efficacy against various bacterial and fungal strains, which could lead to the development of new antimicrobial treatments, especially in the face of rising antibiotic resistance.
Antitubercular Therapy
The thiazole carboxamide moiety present in the compound is of particular interest for antitubercular properties. Research on related molecules has highlighted their potential in treating tuberculosis, which remains a significant global health challenge due to the emergence of multidrug-resistant strains.
Antiviral Research
Compounds with similar structures have been evaluated for their antiviral activities, including against the H5N1 influenza virus. This suggests that “N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide” could be a candidate for developing antiviral therapeutics, an area of high importance given the ongoing challenges with viral pandemics.
Oncology and Cancer Treatment
The compound has been associated with anticancer research, where derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines. This indicates its potential application in creating new treatments for cancer, a field that continually seeks more effective and less toxic therapeutic options.
Forensic Science
In forensic toxicology, compounds like “N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide” can be used as reference materials for identifying new synthetic opioids in biological samples, which is essential for addressing the opioid crisis .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-7-11(17-8(2)14-7)12(16)15-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITBSTNPCYGVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3005097.png)
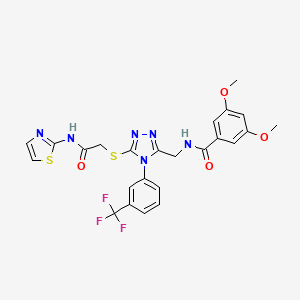
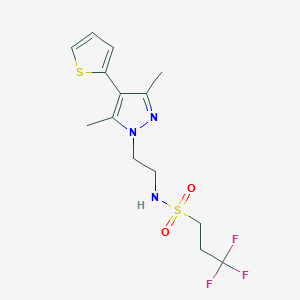
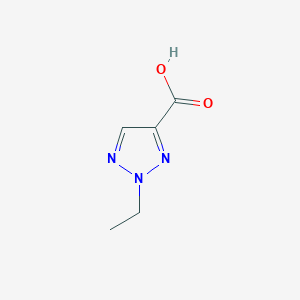
![8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)](/img/no-structure.png)
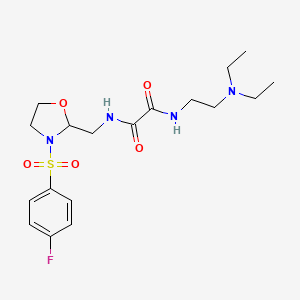

![3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B3005107.png)
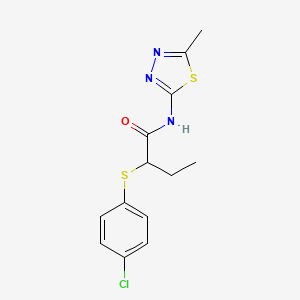
![3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B3005112.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B3005113.png)
![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3005117.png)

